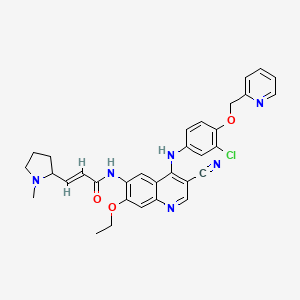

(Rac)-Pyrotinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H31ClN6O3 |

|---|---|

Molecular Weight |

583.1 g/mol |

IUPAC Name |

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-(1-methylpyrrolidin-2-yl)prop-2-enamide |

InChI |

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+ |

InChI Key |

SADXACCFNXBCFY-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C5CCCN5C |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Rac)-Pyrotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Pyrotinib, a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This document details the synthetic pathways, experimental protocols for characterization, and key quantitative data. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has demonstrated significant clinical activity in the treatment of HER2-positive solid tumors, particularly breast cancer.[1][2] By covalently binding to the ATP-binding site of the intracellular kinase domain of EGFR (HER1), HER2, and HER4, Pyrotinib effectively blocks the activation of downstream signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[2][3] This guide focuses on the synthesis and characterization of the racemic form of Pyrotinib, referred to as this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route, compiled from various sources. For the synthesis of the racemic mixture, a racemic or non-chiral version of the chiral starting materials would be utilized.

Synthesis of Key Intermediates

A plausible synthetic approach involves the preparation of key intermediates, which are then coupled to form the final Pyrotinib molecule. One such patented method involves the following general steps[4]:

-

Preparation of (R,E)-N-(4-amino-2-ethoxyphenyl)-3-(1-methylpyrrolidin-2-yl)acrylamide: This intermediate provides the side chain of the final molecule.

-

Preparation of the quinoline (B57606) core: A substituted quinoline core is synthesized separately.

-

Coupling and final steps: The amino-substituted side chain is coupled with the quinoline core to yield Pyrotinib.

A more detailed, generalized synthetic scheme is as follows[5]:

-

Condensation: An aminoderivative (PYRO-001) is condensed with diethylphosphonoacetate (B8399255) to form PYRO-002.

-

Wittig Reaction: PYRO-002 undergoes a Wittig reaction with PYRO-003 to produce PYRO-004.

-

Final Product Formation: PYRO-004 is then treated to yield Pyrotinib.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Pyrotinib.

Caption: Generalized workflow for the synthesis of this compound.

Characterization of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and physicochemical properties. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Pyrotinib is presented in the table below. The properties of the racemate are expected to be identical to the individual enantiomers, with the exception of optical activity.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₁ClN₆O₃ | [6] |

| Molecular Weight | 583.1 g/mol | [6] |

| Appearance | Solid | |

| IUPAC Name | (E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Expected ¹H and ¹³C NMR Spectral Data:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

-

Data Analysis: Analyze the mass spectrum to identify the [M+H]⁺ ion and characteristic fragment ions.

Mass Spectrometry Data:

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [4] |

| [M+H]⁺ (m/z) | 583.3 | [4] |

| Major Fragment Ion (m/z) | 138.2 | [4] |

Mechanism of Action and Signaling Pathways

Pyrotinib exerts its anticancer effects by irreversibly inhibiting the kinase activity of EGFR and HER2. This leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.

HER2 Signaling Pathway Inhibition by Pyrotinib

The following diagram illustrates the key signaling pathways inhibited by Pyrotinib.

Caption: Inhibition of HER2 signaling pathways by Pyrotinib.

Quantitative Biological Activity Data

The biological activity of Pyrotinib has been evaluated in various preclinical studies. The following table summarizes key quantitative data.

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| EGFR Inhibition | 13 | [7] | |

| HER2 Inhibition | 38 | [7] | |

| Cell Proliferation | BT474 (HER2-dependent) | 5.1 | [7] |

| Cell Proliferation | SK-OV-3 (HER2-dependent) | 43 | [7] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided synthetic strategies, analytical protocols, and quantitative data offer a valuable resource for researchers in the field. The elucidation of its mechanism of action further underscores its importance as a targeted anticancer agent. Further research and development in this area are crucial for optimizing its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. uab.edu [uab.edu]

- 3. ¹H NMR and hyperpolarized ¹³C NMR assays of pyruvate-lactate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

(Rac)-Pyrotinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Pyrotinib is a potent, irreversible, pan-ErbB receptor tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in various preclinical and clinical settings, particularly in HER2-positive cancers. By covalently binding to the ATP-binding sites of EGFR (HER1), HER2, and HER4, Pyrotinib (B611990) effectively blocks the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Irreversible Pan-ErbB Inhibition

Pyrotinib exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of multiple members of the ErbB family of receptor tyrosine kinases, namely EGFR (HER1), HER2, and HER4.[1][2][3] This irreversible binding is a key feature of Pyrotinib's mechanism, leading to sustained inhibition of downstream signaling. The binding occurs through a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain, preventing ATP from binding and thereby blocking receptor autophosphorylation and subsequent activation of signaling cascades.[1]

The primary downstream pathways affected by Pyrotinib are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/Mitogen-activated protein kinase (MAPK) pathways.[1][2] Inhibition of these pathways leads to a cascade of cellular events that collectively suppress tumor growth.

Signaling Pathway Diagram

References

- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Analysis of Racemic Pyrotinib's Biological Activity in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity, particularly in HER2-positive breast cancer.[1][2] It is currently developed and marketed as a racemic mixture. This technical guide provides an in-depth analysis of the biological activity of racemic pyrotinib, including its mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental methodologies. While direct comparative studies between the racemic mixture and its pure enantiomers are not publicly available, this paper will also briefly touch upon the potential implications of chirality in the context of kinase inhibition.

Introduction to Pyrotinib and Chirality in Drug Development

Pyrotinib is an oral, small-molecule, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][3] By covalently binding to the ATP binding sites of these receptors, pyrotinib inhibits their auto-phosphorylation and downstream signaling, leading to the suppression of tumor cell proliferation and survival.[4]

Many small-molecule drugs, including TKIs, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological profiles in the chiral environment of the human body. It is a common practice in drug development to either develop a single enantiomer or the racemic mixture. The decision is often based on a variety of factors including the relative efficacy and safety of the individual enantiomers and the complexity of chiral synthesis or separation. In the case of pyrotinib, the publicly available scientific literature focuses exclusively on the racemic form.

Mechanism of Action of Racemic Pyrotinib

Racemic pyrotinib exerts its anti-tumor effects primarily through the irreversible inhibition of HER2 and other ErbB family receptors. This inhibition blocks key downstream signaling pathways crucial for cancer cell growth and survival, namely the PI3K/Akt and MAPK/ERK pathways.[4][5]

Signaling Pathway Inhibition

The binding of pyrotinib to HER2 prevents its dimerization and subsequent phosphorylation, which in turn inhibits the activation of the PI3K/Akt and MAPK/ERK signaling cascades.[4][5] This disruption leads to cell cycle arrest and apoptosis. Furthermore, pyrotinib has been shown to induce the endocytosis and ubiquitylation of HER2, leading to its degradation.[6][7] Some studies also suggest that pyrotinib can induce DNA damage through the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway.[6]

Biological Activity of Racemic Pyrotinib

The biological activity of racemic pyrotinib has been evaluated in various preclinical and clinical settings.

Preclinical Activity

In vitro studies have demonstrated the potent inhibitory activity of racemic pyrotinib against HER2-overexpressing cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Cancer | 5.1 | [8] |

| SK-OV-3 | Ovarian Cancer | 43 | [8] |

| SK-BR-3 | Breast Cancer | Not specified, but significant inhibition | [6] |

| AU565 | Breast Cancer | Not specified, but significant inhibition | [9] |

In vivo studies using xenograft models have also confirmed the anti-tumor efficacy of racemic pyrotinib. In a SK-OV-3 ovarian xenograft model, pyrotinib showed a tumor growth inhibition (TGI) of 83% at a dose of 10 mg/kg.[8]

Clinical Efficacy

Clinical trials have established the efficacy of racemic pyrotinib in patients with HER2-positive metastatic breast cancer.

| Clinical Trial Phase | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| Phase I | Pyrotinib monotherapy | 50.0% | 8.2 | [10] |

| Phase II | Pyrotinib + Capecitabine | 78.5% | 18.1 | [11] |

| PHOEBE (Phase III) | Pyrotinib + Capecitabine | 67.2% | 12.5 | [12] |

| PHENIX (Phase III) | Pyrotinib + Capecitabine | 68.6% | 11.1 | [3] |

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of a tyrosine kinase inhibitor like racemic pyrotinib.

Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

-

Reagents and Materials: Recombinant human EGFR and HER2 kinase, ATP, substrate peptide, kinase buffer, and detection reagents.

-

Procedure:

-

Prepare a serial dilution of racemic pyrotinib.

-

In a microplate, add the kinase, substrate peptide, and pyrotinib at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a specified temperature for a set period.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of kinase inhibition at each pyrotinib concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials: HER2-positive cancer cell lines (e.g., BT474, SK-BR-3), cell culture medium, fetal bovine serum (FBS), racemic pyrotinib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of racemic pyrotinib for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of a drug in a living organism.

-

Animals and Materials: Immunocompromised mice (e.g., nude mice), HER2-positive cancer cells, Matrigel, racemic pyrotinib formulation for oral administration, and calipers for tumor measurement.

-

Procedure:

-

Implant HER2-positive cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer racemic pyrotinib or a vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.

-

Discussion on Chirality and Future Directions

The development of pyrotinib as a racemate has proven to be a successful strategy, leading to a potent and effective anti-cancer agent. However, it is well-established in pharmacology that enantiomers of a chiral drug can have different biological activities. One enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

Without experimental data on the individual enantiomers of pyrotinib, it is not possible to determine their respective contributions to the overall activity and safety profile of the racemic mixture. Future research could involve the chiral separation of racemic pyrotinib and the independent evaluation of each enantiomer. Such studies would provide valuable insights into the structure-activity relationship and could potentially lead to the development of a single-enantiomer drug with an improved therapeutic index.

Conclusion

Racemic pyrotinib is a potent, irreversible pan-ErbB inhibitor with significant preclinical and clinical activity against HER2-positive cancers. Its mechanism of action involves the inhibition of key signaling pathways, leading to reduced cell proliferation and survival. While the current body of scientific literature does not provide a direct comparison of the biological activity of racemic pyrotinib with its pure enantiomers, the data on the racemate demonstrates its robust efficacy. Further investigation into the properties of the individual enantiomers could provide a more complete understanding of its pharmacology and potentially open avenues for further drug optimization.

References

- 1. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor with favorable safety profiles for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study [frontiersin.org]

- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I Study and Biomarker Analysis of Pyrotinib, a Novel Irreversible Pan-ErbB Receptor Tyrosine Kinase Inhibitor, in Patients With Human Epidermal Growth Factor Receptor 2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrotinib Treatment in Patients With HER2-positive Metastatic Breast Cancer and Brain Metastasis: Exploratory Final Analysis of Real-World, Multicenter Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(Rac)-Pyrotinib: An In-Depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Pyrotinib, a potent, irreversible dual tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in the proliferation of various cancer cells. This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its formulation development, analytical method validation, and clinical application. While comprehensive quantitative data for this compound's aqueous solubility and forced degradation is not extensively available in the public domain, this guide synthesizes the existing information and presents exemplary, detailed experimental protocols based on established methodologies for similar tyrosine kinase inhibitors.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any solubility and stability investigation.

| Property | Value |

| Chemical Name | (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide |

| Molecular Formula | C₃₂H₃₁ClN₆O₃ |

| Molecular Weight | 583.08 g/mol |

| CAS Number | 1246089-97-3 |

| Appearance | Solid |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design.

Qualitative Solubility

Published data indicates the solubility of Pyrotinib in various organic solvents.

| Solvent | Solubility |

| DMSO | Soluble (1.81 mg/mL with ultrasonic and warming)[1][2] |

| Acetonitrile | Slightly Soluble |

| Water | Slightly Soluble |

| Ethanol | Data not consistently available |

Note: The racemic form, this compound, is expected to have similar solubility properties.

Aqueous Solubility and pH-Dependence

Experimental Protocol: Aqueous pH-Solubility Profile Determination

The following is a detailed, exemplary protocol for determining the pH-solubility profile of a compound like this compound, based on established methods for other tyrosine kinase inhibitors.

Objective

To determine the equilibrium solubility of this compound in aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

Materials

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium chloride (KCl)

-

Potassium phosphate (B84403) monobasic (KH₂PO₄)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Boric acid (H₃BO₃)

-

Deionized water

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

Buffer Preparation

Prepare a series of buffers (e.g., 0.05 M) at various pH values:

-

pH 1.2: HCl/KCl buffer

-

pH 3.5, 5.0, 6.2: Citrate buffer

-

pH 6.8, 8.0: Phosphate buffer

-

pH 10.0: NaOH buffer

Procedure

-

Sample Preparation: Add an excess amount of this compound powder to separate vials containing a fixed volume (e.g., 10 mL) of each prepared buffer solution. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker water bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter.

-

Dilution: Dilute the filtered saturated solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility at each pH point, taking into account the dilution factor. Plot the solubility (in mg/mL or µg/mL) against the pH to generate the pH-solubility profile.

Stability Profile

Assessing the stability of this compound under various conditions is imperative for determining its shelf-life, storage conditions, and degradation pathways.

Stability in Plasma

Studies on the stability of Pyrotinib in human and rat plasma have been conducted as part of analytical method validation for pharmacokinetic studies.

| Condition | Duration | Stability |

| Room Temperature | 8 hours | Stable[3][4] |

| Refrigerated (4 °C) | 48 hours | Stable[3][4] |

| Frozen (-20 °C) | 3 weeks to 30 days | Stable[3][4] |

| Freeze-Thaw Cycles | 3 cycles | Stable[3][4] |

| Autosampler | 24 hours | Stable |

Note: Stability is generally defined as the mean measured concentration being within ±15% of the nominal concentration.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. While specific quantitative data from forced degradation studies on Pyrotinib is not publicly available, the following section provides a detailed, exemplary protocol based on ICH guidelines.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Objective

To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials

-

This compound reference standard

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Deionized water

-

HPLC-grade solvents

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/DAD and LC-MS/MS systems

Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then subjected to the following stress conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl and 1 N HCl in separate flasks.

-

Reflux the solutions at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent concentration of NaOH, and dilute to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate flasks.

-

Follow the same procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with 3% and 30% H₂O₂ at room temperature for a specified duration.

-

Withdraw samples at different time points and dilute for analysis.

-

-

Thermal Degradation (Dry Heat):

-

Store the solid this compound powder in a hot air oven at a high temperature (e.g., 105 °C) for a defined period.

-

At various time points, dissolve a weighed amount of the stressed powder in a suitable solvent and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the this compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples.

-

Sample Analysis

All stressed samples should be analyzed by a stability-indicating HPLC method, capable of separating the parent drug from its degradation products. A mass spectrometer (LC-MS/MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

Data Presentation

The results of the forced degradation study should be summarized in a table, indicating the percentage of degradation for each stress condition.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 hrs | 80 °C | Data to be generated | Data to be generated |

| Base Hydrolysis | 0.1 N NaOH | 8 hrs | 60 °C | Data to be generated | Data to be generated |

| Oxidative | 3% H₂O₂ | 24 hrs | RT | Data to be generated | Data to be generated |

| Thermal (Dry Heat) | 105 °C | 48 hrs | 105 °C | Data to be generated | Data to be generated |

| Photolytic | 1.2 million lux hrs | - | - | Data to be generated | Data to be generated |

Visualization of Core Mechanisms and Workflows

EGFR/HER2 Signaling Pathway and Inhibition by Pyrotinib

This compound exerts its anticancer effects by inhibiting the EGFR and HER2 signaling pathways. Upon ligand binding (for EGFR) or through overexpression (for HER2), these receptors form homodimers or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and migration. This compound, as an irreversible inhibitor, covalently binds to the kinase domain of EGFR and HER2, thereby blocking these downstream signaling events.

Caption: EGFR/HER2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Solubility Determination

The process of determining the aqueous solubility of a compound involves several key steps, from sample preparation to quantification.

Caption: Workflow for aqueous solubility determination.

Experimental Workflow for Forced Degradation Study

A forced degradation study systematically exposes the drug substance to various stress conditions to understand its degradation profile.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While specific, comprehensive data on aqueous solubility across a pH range and under forced degradation conditions are limited in the public domain, the provided exemplary protocols offer a robust framework for researchers and drug development professionals to conduct these critical studies. A thorough understanding of these properties is fundamental to the successful formulation, analytical development, and clinical application of this promising anticancer agent. Further research to generate and publish detailed solubility and stability data for this compound would be highly beneficial to the scientific community.

References

In vitro evaluation of (Rac)-Pyrotinib against HER2+ cell lines

An In-Depth Technical Guide to the In Vitro Evaluation of (Rac)-Pyrotinib Against HER2+ Cell Lines

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive cancers, particularly breast and gastric cancers, are characterized by the overexpression or amplification of the HER2 gene, leading to aggressive tumor growth and a poor prognosis.[1][2] Targeted therapy against the HER2 receptor has become a cornerstone of treatment for these malignancies.[1] Pyrotinib (B611990), a novel, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), targets HER1 (EGFR), HER2, and HER4.[1][3] It covalently binds to the ATP binding site in the intracellular kinase domain, effectively blocking downstream signaling pathways and inhibiting tumor cell proliferation.[3][4] This technical guide provides a comprehensive overview of the in vitro evaluation of Pyrotinib, summarizing key efficacy data and detailing the experimental protocols used to assess its activity against HER2-positive cancer cell lines.

Mechanism of Action

Pyrotinib exerts its anti-tumor effects through a multi-faceted mechanism. As an irreversible dual TKI, it potently inhibits the autophosphorylation of HER2 and the activation of its principal downstream signaling cascades: the PI3K/Akt and MEK/MAPK pathways.[1][4] This blockade disrupts critical cellular processes, including proliferation, survival, and migration.[4][5]

Beyond kinase inhibition, Pyrotinib also induces the degradation of the HER2 protein itself.[1][2] Mechanistic studies reveal that Pyrotinib promotes the endocytosis and ubiquitylation of HER2.[1][2] This process is facilitated by displacing the chaperone protein HSP90 from HER2, marking the receptor for degradation.[1][2] Some studies indicate this degradation occurs via the lysosomal pathway.[6][7] Additionally, Pyrotinib has been shown to induce DNA damage mediated by the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway.[1][2]

Quantitative Efficacy Data

The in vitro potency of Pyrotinib has been demonstrated across various HER2-positive cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, highlights its efficacy in HER2-overexpressing cells compared to HER2-negative lines.

Table 1: IC50 Values of Pyrotinib in HER2+ and HER2- Cell Lines

| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Citation |

| SKBR3 | Breast Cancer | HER2-positive | Varies (see notes) | [1] |

| MDA-MB-453 | Breast Cancer | HER2-positive | Varies (see notes) | [1] |

| BT474 | Breast Cancer | HER2-positive | 5.1 | [8] |

| SK-OV-3 | Ovarian Cancer | HER2-positive | 43 | [8] |

| NCI-N87 | Gastric Cancer | HER2-positive | Not specified | [9][10] |

| MDA-MB-231 | Breast Cancer | HER2-negative | Weak inhibition | [8] |

| MDA-MB-468 | Breast Cancer | HER2-negative | Not specified | [1] |

Note: In one study, specific IC50 values for SKBR3 and MDA-MB-453 were detailed in a table within the publication, confirming their sensitivity to Pyrotinib, while HER2-negative lines (MDA-MB-231, MDA-MB-468) were less sensitive.[1]

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the efficacy and mechanism of action of Pyrotinib. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Lines : HER2-positive (e.g., SKBR3, NCI-N87, AU565) and HER2-negative (e.g., MDA-MB-231) human cancer cell lines.[1][5]

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight in a 5% CO2 incubator.[11]

-

The culture medium is replaced with fresh medium containing various concentrations of Pyrotinib or DMSO as a vehicle control.[1]

-

Cells are incubated for a specified period, typically 24 to 72 hours.[1][11]

-

Following incubation, MTT or CCK-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

The resulting formazan (B1609692) product is solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is calculated as a percentage relative to the control group, and IC50 values are determined by plotting viability against the logarithm of the drug concentration.[8]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as HER2 and components of its downstream signaling pathways.

-

Objective : To assess the effect of Pyrotinib on the expression and phosphorylation status of HER2, Akt, and MAPK (ERK).[1]

-

Procedure :

-

HER2+ cells (e.g., SKBR3) are treated with Pyrotinib or DMSO for a set time (e.g., 24 hours).[1]

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against HER2, p-HER2, Akt, p-Akt, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to quantify the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle.

-

Objective : To determine if Pyrotinib induces apoptosis and/or cell cycle arrest.[5][12]

-

Procedure (Apoptosis) :

-

Cells are treated with Pyrotinib for 24-48 hours.[12]

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.[13]

-

Samples are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

-

Procedure (Cell Cycle) :

-

Cells are treated with Pyrotinib and harvested.

-

Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Fixed cells are washed and resuspended in PBS containing RNase A and PI.

-

After incubation, the DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

-

Visualizations: Pathways and Workflows

Pyrotinib's Mechanism of Action on HER2 Signaling

The following diagram illustrates the dual inhibitory action of Pyrotinib on HER2 signaling and protein stability.

General Workflow for In Vitro Drug Evaluation

This diagram outlines the typical experimental sequence for assessing an anti-cancer agent like Pyrotinib in a laboratory setting.

Conclusion

The in vitro evaluation of this compound consistently demonstrates its potent and selective activity against HER2-positive cancer cell lines. Its dual mechanism, involving the irreversible inhibition of crucial signaling pathways and the induction of HER2 protein degradation, underscores its efficacy.[1][4] The data summarized and protocols detailed herein provide a foundational guide for researchers and scientists in the field of oncology drug development, facilitating further investigation into Pyrotinib and other targeted therapies.

References

- 1. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pharmacokinetics of Pyrotinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrotinib (B611990) is an oral, irreversible, dual tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been approved in China for the treatment of HER2-positive advanced or metastatic breast cancer. This technical guide provides a comprehensive overview of the pharmacokinetic properties of pyrotinib, focusing on its absorption, distribution, metabolism, and excretion (ADME). Contrary to the potential misconception of it being a racemic mixture, pyrotinib is developed and administered as a single enantiomer: (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide. All pharmacokinetic data presented herein pertains to this specific R-enantiomer.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of pyrotinib has been characterized in several clinical trials. The following tables summarize the key pharmacokinetic parameters observed in patients with HER2-positive advanced or metastatic breast cancer and healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Pyrotinib

| Parameter | 402 mg Single Dose (Healthy Volunteers)[1] | 80-400 mg Single Dose (Cancer Patients)[2] |

| Tmax (h) | ~4 | 3-5 |

| Cmax (ng/mL) | 99.0 | Dose-dependent |

| AUC0–∞ (h·ng/mL) | 18200 (total radioactivity) | Dose-dependent |

| CL/F (L/h) | 207 | 147 |

| Vd/F (L) | 8570 | 2270 |

| t1/2 (h) | 29.3 | Not Reported |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution; t1/2: Terminal half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Pyrotinib in Cancer Patients

| Parameter | Value | Reference |

| Time to Steady State | ~8 days | [1] |

| Accumulation Ratio (Day 28 vs. Day 1) | 1.22 | [1] |

| Vd/F at Steady State (L/kg) | 3820 | [2] |

| Between-Subject Variability (CV%) of AUC0-24h | 25-110% | [2] |

| Between-Subject Variability (CV%) of Cmax | 32.8-91% | [2] |

Vd/F: Apparent volume of distribution; CV%: Coefficient of Variation; AUC0-24h: Area under the plasma concentration-time curve over 24 hours.

Absorption

Following oral administration, pyrotinib is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3 to 5 hours.[2] The maximum concentration (Cmax) and area under the concentration-time curve (AUC) at steady state increase in a dose-dependent manner, indicating a linear pharmacokinetic profile.[2] The bioavailability of pyrotinib is reportedly increased when taken with meals.

Distribution

Pyrotinib exhibits a large apparent volume of distribution (Vd/F), suggesting extensive distribution into tissues.[1][2] The apparent volume of distribution at steady-state has been reported to be 3820 L/kg.[2] Pyrotinib is highly bound to human plasma proteins (86.9-99.7%), with a significant portion (58.3%) being covalently bound.[2]

Metabolism

The primary route of metabolism for pyrotinib is through the hepatic cytochrome P450 (CYP) 3A4 enzyme system, which is responsible for over 75% of its metabolism.[2] A study investigating the metabolism of [14C]pyrotinib identified several oxidative metabolites in feces, with the main metabolic pathways being O-depicoline (M1), oxidation of the pyrrolidine (B122466) ring (M5), and oxidation of the pyridine (B92270) ring (M6-1, M6-2, M6-3, and M6-4).[1] In plasma, the major circulating entities are unchanged pyrotinib and its metabolites SHR150980 (M1), SHR151468 (M2), and SHR151136 (M5).[1]

Excretion

Pyrotinib and its metabolites are predominantly eliminated through the feces. Following a single oral dose of [14C]pyrotinib, approximately 90.9% of the total radioactivity was recovered in the feces, with only a minor fraction (1.7%) excreted in the urine.[1]

Experimental Protocols

Population Pharmacokinetic (PopPK) Analysis

A population pharmacokinetic model for pyrotinib was developed using data from two phase I clinical trials involving 59 adult female patients with HER2-positive breast cancer. A total of 1152 plasma samples were analyzed using a nonlinear mixed-effects modeling approach. The pharmacokinetic profile was best described by a one-compartment model with first-order absorption and elimination.[2]

Metabolism and Disposition Study

A study in six healthy male volunteers was conducted using a single oral dose of 402 mg of [14C]pyrotinib. Plasma, urine, and feces were collected over 240 hours to determine the mass balance, excretion routes, and metabolic profile. Drug and metabolite concentrations were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Bioanalytical Method for Pyrotinib Quantification

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of pyrotinib in human plasma. The method involved protein precipitation for sample preparation and used a Kinetex C18 column for chromatographic separation. The total run time was 5.5 minutes.

Visualizations

Signaling Pathway of Pyrotinib

Caption: Pyrotinib inhibits HER2 and EGFR signaling pathways.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pyrotinib pharmacokinetic analysis.

Metabolic Pathway of Pyrotinib

Caption: Major metabolic pathways of pyrotinib.

Drug Interactions

Given that pyrotinib is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. Co-administration with strong CYP3A inhibitors is expected to increase pyrotinib exposure, potentially leading to increased toxicity. Conversely, co-administration with strong CYP3A inducers may decrease pyrotinib exposure and compromise its efficacy.

Conclusion

Pyrotinib, administered as the R-enantiomer, exhibits a linear pharmacokinetic profile with dose-dependent exposure. It is characterized by slow absorption, extensive tissue distribution, and high plasma protein binding. Metabolism is predominantly mediated by CYP3A4, and excretion occurs mainly through the feces. The high inter-individual variability in its pharmacokinetics suggests that patient-specific factors may influence drug exposure. A thorough understanding of these pharmacokinetic properties is crucial for the safe and effective use of pyrotinib in the treatment of HER2-positive breast cancer.

References

Initial Toxicity Screening of (Rac)-Pyrotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity, particularly in HER2-positive solid tumors. As with any therapeutic agent, a thorough understanding of its toxicity profile is paramount for safe and effective clinical application. This technical guide provides a consolidated overview of the initial toxicity screening of (Rac)-Pyrotinib, drawing from preclinical and clinical data. It summarizes key quantitative toxicity data, outlines detailed experimental protocols for relevant assays, and visualizes the primary signaling pathways affected by Pyrotinib to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Pyrotinib is an oral tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4. By irreversibly binding to the ATP binding sites of these receptors, Pyrotinib inhibits their auto-phosphorylation and downstream signaling, thereby impeding tumor cell proliferation and survival. The primary signaling cascades affected are the RAS/RAF/MEK/MAPK and the PI3K/AKT pathways. This document focuses on the initial toxicological assessment of this compound, encompassing both in vitro and in vivo findings.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from preclinical and clinical studies to provide a concise overview of the toxicity profile of Pyrotinib.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| SKBR3 | HER2+ Breast Cancer | See reference | MTT Assay | |

| MDA-MB-453 | HER2+ Breast Cancer | See reference | MTT Assay | |

| TSC2-deficient MEFs | Tuberous Sclerosis Complex | 11.5 µM | CCK8 Assay | |

| TM3 Mouse Leydig Cells | N/A | ~95.74 nM | Cell Viability Assay |

Table 2: In Vivo Preclinical Toxicity

| Animal Model | Dosage | Observation | Study Context | Reference |

| Nude Mice | 30 mg/kg (in combination with ADM) | Slight steady increase in body weight, no general toxicities noted. | Breast Cancer Xenograft | |

| Nude Mice | 20 mg/kg | No significant differences in body weight. | Breast Cancer Xenograft | |

| Nude Mice | 10 mg/kg | No significant difference in body weight. | NSCLC Xenograft |

Table 3: Clinical Toxicity (Human Trials)

| Study Phase | Population | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Most Common Adverse Events (Grade ≥3) | Reference |

| Phase I | HER2-positive advanced solid tumors | MTD: 400 mg daily | Not specified in abstract | |

| Phase I | HER2-positive metastatic breast cancer (in combination with capecitabine) | No dose-limited toxicity observed up to 400 mg daily | Anemia (14.3%), Diarrhea (10.7%) | |

| Phase I | HER2-positive advanced gastric/gastroesophageal junction adenocarcinoma (in combination with camrelizumab and chemotherapy) | MTD: 320 mg daily | Diarrhea (17.1%) | |

| Phase II | HER2-positive non-breast solid tumors | 400 mg/day | Diarrhea (26.4%), Vomiting, Fatigue, Oral Ulcer |

Signaling Pathway Analysis

Pyrotinib exerts its therapeutic and potential toxic effects by inhibiting key signaling pathways downstream of the ErbB family of receptors. The following diagram illustrates the primary pathways affected.

Caption: Pyrotinib's inhibition of HER receptors blocks PI3K/AKT and MAPK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections provide reconstructed protocols for key experiments based on available literature.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is based on methodologies frequently cited in the assessment of Pyrotinib's effect on cancer cell lines.

Caption: Workflow for determining in vitro cell viability using the MTT assay.

Protocol Details:

-

Cell Culture: Human breast cancer cell lines (e.g., SK-BR-3, AU565) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these varying concentrations of Pyrotinib.

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells, and the IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation of in vivo efficacy and toxicity studies conducted with Pyrotinib.

Caption: Procedure for assessing in vivo efficacy and toxicity via xenograft models.

Protocol Details:

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.

-

Cell Inoculation: HER2-positive human cancer cells (e.g., SK-BR-3) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups (e.g., vehicle control, Pyrotinib).

-

Drug Administration: Pyrotinib is administered orally, typically daily, at a specified dose (e.g., 20-30 mg/kg). The control group receives the vehicle solution.

-

Monitoring: Tumor size is measured with calipers every few days, and tumor volume is calculated. Body weight is also regularly recorded as a general indicator of toxicity.

-

Toxicity Assessment: Initial toxicity is primarily assessed by monitoring changes in body weight, overall health, and behavior of the animals throughout the study.

Conclusion

The initial toxicity screening of this compound, based on available preclinical and clinical data, indicates a manageable safety profile. In vitro studies have established its cytotoxic effects on HER2-positive cancer cell lines, while in vivo animal models have shown anti-tumor efficacy at doses that are generally well-tolerated. Clinical trials have further defined the MTD and common adverse events in humans, with diarrhea being the most frequently reported. The inhibition of the PI3K/AKT and RAS/RAF/MEK/MAPK signaling pathways is central to both its efficacy and potential for toxicity. The protocols and data presented in this guide provide a foundational understanding for further research and development of this targeted therapy.

Structural Analysis of (Rac)-Pyrotinib Binding to EGFR/HER2: A Technical Overview

Disclaimer: As of late 2025, a publicly available co-crystal structure of Pyrotinib bound to the EGFR or HER2 kinase domains has not been deposited in the Protein Data Bank (PDB). Furthermore, detailed, step-by-step experimental protocols for the structural and binding analyses of Pyrotinib are not extensively published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on available data, including its mechanism of action, quantitative binding affinities, and the principles of the experimental techniques used to characterize such inhibitors.

Introduction

Pyrotinib is a potent, orally administered, irreversible pan-ErbB receptor tyrosine kinase inhibitor. It is designed to target the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1] By forming a covalent bond with these receptors, Pyrotinib effectively blocks the activation of downstream signaling pathways that are crucial for cell proliferation and survival in many cancers.[2] This document provides a technical overview of the structural and functional aspects of (Rac)-Pyrotinib's interaction with EGFR and HER2, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Irreversible Covalent Inhibition

Pyrotinib's efficacy stems from its design as an irreversible inhibitor. Its chemical structure includes an α,β-unsaturated amide moiety, which acts as a Michael acceptor. This "warhead" allows Pyrotinib to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and HER2 kinase domains.[2] This covalent modification permanently inactivates the kinase, leading to a sustained inhibition of its signaling activity.

The process of irreversible inhibition can be visualized as a two-step mechanism:

Caption: Generalized workflow for irreversible inhibition.

Initially, Pyrotinib reversibly binds to the ATP pocket (E·I complex), driven by non-covalent interactions. Subsequently, the reactive acrylamide (B121943) group is positioned to react with the thiol group of the cysteine residue, forming a stable covalent bond (E-I adduct).

Quantitative Analysis of Pyrotinib Binding

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR | Enzymatic | 13 | [2] |

| HER2 | Enzymatic | 38 | [2] |

| BT474 (HER2+) | Cell-based | 5.1 | [2] |

| SK-OV-3 (HER2+) | Cell-based | 43 | [2] |

These values demonstrate Pyrotinib's potent inhibitory activity against both EGFR and HER2 kinases and in HER2-overexpressing cancer cell lines.

Downstream Signaling Pathways Affected by Pyrotinib

By inhibiting the kinase activity of EGFR and HER2, Pyrotinib effectively blocks the phosphorylation and activation of key downstream signaling pathways that are critical for tumor growth, proliferation, and survival. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Caption: EGFR/HER2 signaling pathways inhibited by Pyrotinib.

Experimental Protocols for Structural and Binding Analysis

The following sections describe the principles of standard experimental methodologies that are essential for a comprehensive structural and binding analysis of a kinase inhibitor like this compound.

X-ray Crystallography

This technique is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. A co-crystal structure of Pyrotinib with EGFR or HER2 would reveal the precise binding mode, key intermolecular interactions, and the conformation of the inhibitor and the protein at the binding site.

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment. For an irreversible inhibitor like Pyrotinib, ITC would primarily characterize the initial non-covalent binding event.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. For a covalent inhibitor, SPR can be used to study both the initial reversible binding and the subsequent covalent modification, which would be observed as a very slow or non-existent dissociation phase.

Irreversible Inhibitor Kinetic Assays

To fully characterize an irreversible inhibitor, it is crucial to determine the kinetic parameters of the covalent reaction. This involves measuring the rate of inactivation of the enzyme over time at different inhibitor concentrations. From these experiments, the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can be determined. The ratio kinact/KI is a measure of the covalent efficiency of the inhibitor.

Conclusion

This compound is a potent irreversible inhibitor of EGFR and HER2, with demonstrated clinical activity. While a detailed structural understanding of its binding interaction at the atomic level is currently limited by the lack of a public co-crystal structure, its mechanism of action and effects on downstream signaling are well-characterized. The application of biophysical techniques such as X-ray crystallography, ITC, and SPR, along with detailed kinetic studies, would provide a more complete picture of the molecular interactions that underpin the therapeutic efficacy of Pyrotinib. Such data would be invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

References

(Rac)-Pyrotinib: A Technical Guide to its Target Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Pyrotinib is an oral, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of HER2-positive solid tumors, most notably breast and non-small cell lung cancer.[1][2][3] Developed by Jiangsu Hengrui Medicine Co., Ltd., pyrotinib (B611990) distinguishes itself through its covalent binding to the ATP-binding site of the kinase domain of the epidermal growth factor receptor (EGFR) family members, leading to sustained inhibition.[4][5] This technical guide provides an in-depth overview of the target profile of this compound, its mechanism of action, and a summary of its known off-target effects based on preclinical and clinical data.

Target Profile and Potency

Pyrotinib is designed to target multiple members of the ErbB family of receptor tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. Its primary targets are EGFR (HER1), HER2, and HER4.[4][5][6]

On-Target Kinase Inhibition

The inhibitory activity of pyrotinib has been quantified through various preclinical studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Target Kinase | IC50 (nM) | Cell Line | Reference |

| EGFR (HER1) | 5.6 | N/A | [7] |

| HER2 | 8.1 | N/A | [7] |

Cellular Activity

The anti-proliferative effect of pyrotinib has been evaluated in a panel of breast cancer cell lines with varying levels of HER2 expression.

| Cell Line | HER2 Expression | IC50 (µM) | Reference |

| SKBR3 | +++ | 13.83 ± 0.73 | [8] |

| MDA-MB-453 | ++ | 18.54 ± 1.78 | [8] |

| MDA-MB-231 | - | 91.19 ± 28.02 | [8] |

| MDA-MB-468 | - | 47.39 ± 3.91 | [8] |

| SK-BR-3 | HER2+ | 3.03 µg/ml | [4] |

| AU565 | HER2+ | 3.82 µg/ml | [4] |

| SKBR-3-PR (Pyrotinib Resistant) | HER2+ | 104.97 ± 24.20 nM | [9] |

| BT-474 | HER2+ | Not specified | [10] |

Mechanism of Action

Pyrotinib functions as an irreversible inhibitor of the ErbB family of receptors. By covalently binding to a cysteine residue in the ATP-binding pocket of the kinase domain, it effectively blocks the downstream signaling pathways crucial for tumor growth and survival.

Inhibition of Downstream Signaling Pathways

Upon binding to its target receptors, pyrotinib inhibits their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][2][4][5][8] This disruption leads to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[1][4][8]

Off-Target Effects and Safety Profile

The off-target effects of pyrotinib are primarily inferred from the adverse events observed in clinical trials. As a pan-ErbB inhibitor, some effects on normal tissues expressing these receptors are expected.

Common Adverse Events

The most frequently reported treatment-related adverse events (TRAEs) associated with pyrotinib include:

-

Diarrhea: This is the most common adverse event, reported in a very high percentage of patients.[3] The mechanism is likely related to the inhibition of EGFR in the gastrointestinal tract.

-

Hand-foot syndrome: Also known as palmar-plantar erythrodysesthesia, this is another common dermatological toxicity.[3]

-

Vomiting and Nausea: These gastrointestinal side effects are frequently observed.[3]

-

Anemia and Neutropenia: Hematologic toxicities have also been reported.[3]

It is important to note that most of these adverse events are manageable with supportive care and dose modifications.

Experimental Protocols

A variety of in vitro and in vivo assays have been utilized to characterize the activity of pyrotinib.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic and anti-proliferative effects of pyrotinib on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]

-

Drug Treatment: Treat the cells with a serial dilution of pyrotinib or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[8][12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[11] The absorbance is proportional to the number of viable cells.

Western Blot Analysis

Western blotting is employed to determine the effect of pyrotinib on the phosphorylation status of its target receptors and downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with pyrotinib for the desired time, then lyse the cells in a suitable buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK).[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

In Vivo Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy of pyrotinib in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., SK-BR-3) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Randomly assign mice to treatment groups and administer pyrotinib orally at a specified dose and schedule (e.g., daily).[14] A control group receives a vehicle.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[14]

Conclusion

This compound is a potent, irreversible pan-ErbB inhibitor with a well-defined on-target profile against EGFR, HER2, and HER4. Its mechanism of action involves the blockade of key downstream signaling pathways, leading to significant anti-tumor activity in HER2-driven cancers. While off-target effects, primarily gastrointestinal and dermatological, are common, they are generally manageable. The experimental data from a range of in vitro and in vivo models provide a strong rationale for its clinical utility. Further research into its broader kinase inhibition profile and the mechanisms underlying its adverse effects will continue to refine its clinical application.

References

- 1. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]

- 6. The Synergistic Effects of SHR6390 Combined With Pyrotinib on HER2+/HR+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrotinib treatment on HER2-positive gastric cancer cells promotes the released exosomes to enhance endothelial cell progression, which can be counteracted by apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchhub.com [researchhub.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Chiral Separation of Pyrotinib Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrotinib, a novel irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) dual tyrosine kinase inhibitor, is a chiral molecule. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust analytical methods for their separation and quantification is paramount in drug development and quality control. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) are powerful techniques for resolving enantiomers. This document provides detailed application notes and protocols to guide the development of chiral separation methods for Pyrotinib enantiomers.

While specific validated methods for the chiral separation of Pyrotinib are not widely published, this guide offers starting points and systematic approaches based on established principles of chiral chromatography for similar molecules.

Principle of Chiral Separation

Chiral separation is achieved by creating a chiral environment where the two enantiomers of a racemic compound can interact differently. This is most commonly accomplished using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector in the background electrolyte in CE. The differential interactions lead to different migration times, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for screening a wide range of chiral compounds.

General Workflow for Chiral Method Development

Developing a successful chiral separation method typically involves a systematic screening of columns and mobile phases, followed by optimization of the chromatographic conditions.

Caption: A general workflow for developing a chiral HPLC/SFC separation method.

Recommended Starting Protocols

The following protocols provide recommended starting conditions for developing a chiral separation method for Pyrotinib enantiomers using HPLC and SFC.

High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based chiral stationary phases are highly recommended for the initial screening of Pyrotinib enantiomers due to their broad applicability.

Table 1: Recommended HPLC Screening Conditions for Pyrotinib Enantiomers

| Parameter | Normal Phase Conditions | Reversed-Phase Conditions | Polar Organic Conditions |

| Chiral Columns | CHIRALPAK® IA, IB, IC, ID, IE, IFCHIRALCEL® OA, OB, OC, OD, OJ | CHIRALPAK® AGP, CBH, HSACHIRALCEL® OD-RH, OJ-RH | CHIRALPAK® IA, IB, ICCHIRALCEL® OD-H, OJ-H |

| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) / Aqueous Buffer (e.g., Phosphate, Acetate) | ACN / Methanol (MeOH) or EtOH |

| Typical Ratio | 90:10, 80:20, 70:30 (v/v) | Gradient or Isocratic | 100% ACN with additives or ACN/MeOH mixtures |

| Additives | 0.1% Diethylamine (DEA) for basic compounds | 0.1% Formic Acid or Acetic Acid | 0.1% Trifluoroacetic Acid (TFA) or DEA |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | 25 °C (can be varied from 10-40 °C) | 25 °C (can be varied from 10-40 °C) | 25 °C (can be varied from 10-40 °C) |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or lambda max of Pyrotinib) | UV at an appropriate wavelength | UV at an appropriate wavelength |

Detailed Experimental Protocol: HPLC Method Development

-

Sample Preparation:

-

Prepare a stock solution of racemic Pyrotinib in a suitable solvent (e.g., Methanol, Ethanol, or mobile phase) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Column Equilibration:

-

Install the selected chiral column into the HPLC system.

-

Equilibrate the column with the initial mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

-

-

Initial Screening Injection:

-

Inject 5-10 µL of the prepared sample.

-

Run the chromatogram for a sufficient time to ensure the elution of both enantiomers.

-

-

Method Optimization:

-

Mobile Phase Composition: If no or poor separation is observed, systematically vary the ratio of the organic modifier (e.g., IPA or EtOH in normal phase).

-

Additives: For a basic compound like Pyrotinib, the addition of a small amount of a basic additive like DEA in normal phase can improve peak shape and resolution. In reversed-phase, an acidic additive is often used.

-

Temperature: Evaluate the effect of column temperature. Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency. Test at temperatures such as 15 °C, 25 °C, and 40 °C.

-

Flow Rate: While a standard flow rate of 1.0 mL/min is common, reducing the flow rate (e.g., to 0.5 mL/min) can sometimes enhance resolution.

-

-